molecular formula C17H20F2N6O B12236363 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12236363
M. Wt: 362.4 g/mol
InChI Key: VDOOIBOBJSZKLQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a difluoromethyl group, and a methoxypyrimidinyl-substituted piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20F2N6O

Molecular Weight

362.4 g/mol

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H20F2N6O/c1-26-14-4-5-20-17(23-14)25-8-6-24(7-9-25)13-10-12(15(18)19)21-16(22-13)11-2-3-11/h4-5,10-11,15H,2-3,6-9H2,1H3

InChI Key

VDOOIBOBJSZKLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

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